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Introduction
LY-2300559 is an investigational compound that was developed by Eli Lilly and Company for

the preventive treatment of migraine. It possesses a novel dual mechanism of action,

functioning as both a positive allosteric modulator (PAM) of the metabotropic glutamate

receptor 2 (mGluR2) and an antagonist of the cysteinyl leukotriene receptor 1 (CysLT1).[1][2][3]

This unique pharmacological profile targets two distinct pathways implicated in the

pathophysiology of migraine: glutamatergic neurotransmission and neuroinflammation.

Although the clinical development of LY-2300559 was discontinued during Phase 2 trials due to

safety concerns, its preclinical data and mechanism of action provide valuable insights for

ongoing migraine research and drug development.[2][3]

Core Pharmacology and Mechanism of Action
LY-2300559's therapeutic potential in migraine stems from its ability to modulate two key

signaling pathways. As an mGluR2 PAM, it enhances the activity of the endogenous ligand,

glutamate, at the mGluR2 receptor. This receptor is a Gi/o-coupled protein that, upon

activation, inhibits adenylyl cyclase, leading to a decrease in cyclic adenosine monophosphate

(cAMP) levels and subsequent reduction in neuronal excitability. In the context of migraine,

potentiation of mGluR2 is thought to dampen the hyperexcitability of the trigeminal nervous

system.
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Simultaneously, as a CysLT1 receptor antagonist, LY-2300559 blocks the action of cysteinyl

leukotrienes (LTC4, LTD4, LTE4), which are potent inflammatory mediators. The CysLT1

receptor is a Gq-coupled protein that, when activated, stimulates phospholipase C (PLC),

leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade

results in the release of intracellular calcium and the activation of protein kinase C (PKC),

promoting neuroinflammation, a process increasingly recognized as a significant contributor to

migraine pain.

Quantitative Pharmacological Data
The following tables summarize the available quantitative data for LY-2300559.

Table 1: In Vitro Pharmacology of LY-2300559

Target Action Parameter Value Assay System

mGluR2

Positive

Allosteric

Modulator

EC50 50 nM
Not specified in

abstract

CysLT1 Antagonist Kb 22 nM
Not specified in

abstract

CysLT1 Antagonist IC50 727 nM

Intracellular

calcium-based

functional assay

Data from an abstract of the 7th International Meeting on Metabotropic Glutamate Receptors.

Table 2: Preclinical Pharmacokinetics of LY-2300559
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Species
Bioavailabil
ity

Clearance
Volume of
Distribution

Brain-to-
Plasma
Ratio

Plasma
Protein
Binding

Rat 41%
2.1

mg/min/kg
Low < 0.01 ≥ 99%

Dog 76%
3.8

mg/min/kg
Low Not Reported Not Reported

Data from an abstract of the 7th International Meeting on Metabotropic Glutamate Receptors.

Table 3: Preclinical In Vivo Efficacy and Safety of LY-2300559

Model Parameter Effective Dose Species

Dural Plasma Protein

Extravasation (PPE)
Full Effect 0.01 mg/kg, p.o. Rat

Pilot Toxicology Study

(15 days)
NOAEL ≥ 500 mg/kg Rat

Pilot Toxicology Study

(7 days)
NOAEL ≥ 500 mg/kg Dog

NOAEL: No-Observed-Adverse-Effect Level. Data from an abstract of the 7th International

Meeting on Metabotropic Glutamate Receptors.

Table 4: Human Pharmacokinetics of LY-2300559 Formulations

Formulation
Cmax Improvement (vs.
HSWG)

AUC Improvement (vs.
HSWG)

Solid Dispersion 2.6 times greater 1.9 times greater

HSWG: High-Shear Wet Granulation. Data from a study on formulation performance.[3]
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Experimental Protocols
Detailed experimental protocols for LY-2300559 are not fully available in the public domain.

However, based on the nature of the compound and common methodologies in the field, the

following are representative protocols for assessing its dual activity.

In Vitro mGluR2 Positive Allosteric Modulator Assay
(Hypothetical)
Objective: To determine the potency and efficacy of LY-2300559 as a positive allosteric

modulator of the mGluR2 receptor.

Methodology:

Cell Culture: A stable cell line expressing the human mGluR2 receptor (e.g., CHO or

HEK293 cells) is cultured under standard conditions.

Assay Principle: The assay measures the potentiation of a sub-maximal concentration of the

endogenous agonist, glutamate, on a downstream signaling event, such as inhibition of

forskolin-stimulated cAMP accumulation or activation of G-protein-coupled inwardly-rectifying

potassium (GIRK) channels.

Procedure:

Cells are plated in a multi-well format.

Cells are incubated with a fixed, sub-maximal concentration of glutamate (e.g., EC20).

Increasing concentrations of LY-2300559 are added to the wells.

For cAMP measurement, cells are stimulated with forskolin. The reaction is stopped, and

intracellular cAMP levels are measured using a suitable assay kit (e.g., HTRF or ELISA).

For GIRK channel activation, changes in membrane potential or ion flux are measured

using a fluorescent membrane potential dye or an automated patch-clamp system.

Data Analysis: The potentiation of the glutamate response by LY-2300559 is plotted against

the concentration of LY-2300559 to determine the EC50 (concentration for 50% of maximal
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potentiation).

In Vitro CysLT1 Receptor Antagonist Binding Assay
(Hypothetical)
Objective: To determine the binding affinity (Ki) of LY-2300559 for the CysLT1 receptor.

Methodology:

Membrane Preparation: Membranes are prepared from a cell line or tissue endogenously

expressing the CysLT1 receptor (e.g., U937 cells or human lung tissue).

Assay Principle: This is a competitive radioligand binding assay where the ability of LY-
2300559 to displace a known high-affinity radiolabeled CysLT1 antagonist (e.g., [3H]-

Montelukast) is measured.

Procedure:

Membrane preparations are incubated with a fixed concentration of the radioligand.

Increasing concentrations of unlabeled LY-2300559 are added to compete for binding.

After incubation to reach equilibrium, bound and free radioligand are separated by rapid

filtration.

The amount of bound radioactivity is quantified by liquid scintillation counting.

Data Analysis: The IC50 (concentration of LY-2300559 that inhibits 50% of the specific

binding of the radioligand) is determined from the competition curve. The Ki is then

calculated using the Cheng-Prusoff equation.

Preclinical Dural Plasma Protein Extravasation (PPE)
Model
Objective: To evaluate the in vivo efficacy of LY-2300559 in a model of neurogenic inflammation

relevant to migraine.

Methodology:
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Animal Model: Anesthetized rats or guinea pigs are used.

Procedure:

The trigeminal ganglion is electrically stimulated to induce neurogenic inflammation in the

dura mater.

A fluorescently labeled protein (e.g., Evans blue or FITC-albumin) is injected intravenously

to serve as a marker for plasma protein extravasation.

LY-2300559 or vehicle is administered orally at various doses prior to trigeminal

stimulation.

After a set period, the animals are euthanized, and the dura mater is removed.

The amount of extravasated fluorescent dye in the dura is quantified

spectrophotometrically or fluorometrically.

Data Analysis: The dose-dependent inhibition of plasma protein extravasation by LY-
2300559 is determined, and the ED50 (dose for 50% maximal inhibition) is calculated.

Clinical Trial Summary (NCT01184508)
A Phase 2, randomized, double-blind, placebo-controlled proof-of-concept study of LY-2300559
for the prevention of migraine was initiated.[2] The trial was terminated due to observations of

elevated alanine transaminase (ALT) and aspartate transaminase (AST) in some patients,

indicating potential hepatotoxicity. Detailed efficacy and safety results from this trial are not

publicly available.
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Caption: Dual mechanism of action of LY-2300559.
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Caption: Drug development workflow for LY-2300559.
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Conclusion
LY-2300559 represents a pioneering effort in the development of dual-target therapies for

migraine. By simultaneously modulating glutamatergic hyperexcitability and leukotriene-

mediated neuroinflammation, it addressed two core components of migraine pathophysiology.

While its clinical development was halted, the preclinical data and the rationale behind its dual

mechanism of action remain highly relevant for the field. The information presented in this

guide serves as a comprehensive resource for researchers and scientists working to develop

the next generation of migraine therapeutics. The challenges encountered during the

development of LY-2300559, particularly the off-target safety signals, underscore the

importance of thorough preclinical safety and toxicology profiling for novel drug candidates.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b1675624?utm_src=pdf-body
https://www.benchchem.com/product/b1675624?utm_src=pdf-body
https://www.benchchem.com/product/b1675624?utm_src=pdf-custom-synthesis
https://en.wikipedia.org/wiki/List_of_investigational_headache_and_migraine_drugs
https://adisinsight.springer.com/drugs/800032738
https://synapse.patsnap.com/drug/075017bf7bf24960838222b8e1a0ac72
https://www.benchchem.com/product/b1675624#ly-2300559-for-migraine-research
https://www.benchchem.com/product/b1675624#ly-2300559-for-migraine-research
https://www.benchchem.com/product/b1675624#ly-2300559-for-migraine-research
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1675624?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1675624?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1675624?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

